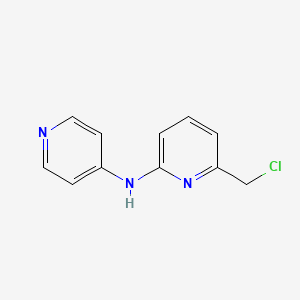
6-(Chloromethyl)-N-pyridin-4-yl-pyridine-2-amine
Cat. No. B8319647
M. Wt: 219.67 g/mol
InChI Key: HJRSWQHBCHOAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653109B2
Procedure details


At 0° C., 50 mg (0.22 mmol) of the compound from example 8A and 53 mg (0.44 mmol) of thionyl chloride are initially charged in 1.5 ml of dichloromethane and, after warming to RT, stirred at this temperature for 12 h. The solvent is removed on a rotary evaporator and the product that remains is directly reacted further.
Name
compound
Quantity
50 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[N:13]=[C:12]([CH2:14]O)[CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>ClCCl>[Cl:18][CH2:14][C:12]1[N:13]=[C:8]([NH:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:9]=[CH:10][CH:11]=1
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)NC1=CC=CC(=N1)CO
|
|
Name
|
|
|
Quantity
|
53 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product that remains is directly reacted further
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC1=CC=CC(=N1)NC1=CC=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
